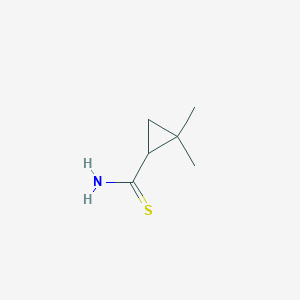

2,2-Dimethylcyclopropane-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

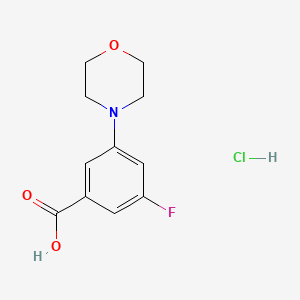

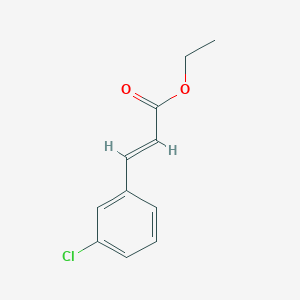

2,2-Dimethylcyclopropane-1-carbothioamide is a chemical compound with the molecular formula C6H11NS . It has a molecular weight of 129.23 . It is available in powder form .

Molecular Structure Analysis

The InChI code for 2,2-Dimethylcyclopropane-1-carbothioamide is 1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylcyclopropane-1-carbothioamide include its molecular weight (129.23), its molecular formula (C6H11NS), and its physical form (powder) . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- A novel route for the synthesis of cyclopropane derivatives, including 2,2-dimethylcyclopropane, was developed through Pd-catalyzed sequential C-H activation and radical cyclization, emphasizing the importance of solvent choice in the diiodination of functionalized substrates (Giri et al., 2006).

- Studies on glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, were conducted, revealing the preparation of eight new compounds with yields between 40.5% and 59.7%, highlighting their potential biological activity (Li, 2009).

Catalytic Applications

- The cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes using Me2 CCl2 /Zn reagent mixture was explored, producing vinylcyclopropanes, which are useful substrates for transition-metal-catalyzed ring-opening reactions (Werth & Uyeda, 2018).

Environmental Analysis

- A validated method for the determination of dimethyl mercury in environmental samples, including atmospheric analysis, water, sediment, and tissue samples, was developed, using Carbotrap™ for trapping and analyzing via thermal desorption and cold vapor atomic fluorescence spectrometry (Bloom, Grout, & Prestbo, 2005).

Chemical Reactions and Transformations

- An efficient synthesis method for orphaned cyclopropanes, including 1,1-dimethylcyclopropanes, using sulfones as carbene equivalents was introduced, which could be a promising alternative to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).

- The platinum-catalyzed ring opening of 1,2-cyclopropanated sugars with O-nucleophiles was researched, providing a method to synthesize 2-C-branched carbohydrates with high diastereoselectivity (Beyer, Skaanderup, & Madsen, 2000).

Safety And Hazards

The safety information available indicates that 2,2-Dimethylcyclopropane-1-carbothioamide has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2,2-dimethylcyclopropane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPBOLKHBAULGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclopropane-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)